molecular formula C28H32N2O8S2 B284797 N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide

N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide

カタログ番号: B284797
分子量: 588.7 g/mol
InChIキー: RHIDSZMFJCXEPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of cancer research. This compound was initially developed as a drug candidate for the treatment of solid tumors, but it has also been extensively studied for its potential use in other therapeutic areas.

作用機序

N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006 works by inhibiting the activity of several key proteins involved in tumor growth and angiogenesis. Specifically, it targets the RAF kinase and VEGFR-2 pathways, which are critical for the survival and proliferation of cancer cells. By blocking these pathways, this compound 43-9006 can reduce tumor growth and prevent the formation of new blood vessels, which are essential for tumor growth.
Biochemical and Physiological Effects:
This compound 43-9006 has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. These effects are mediated through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

実験室実験の利点と制限

One of the main advantages of N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006 is its ability to target multiple signaling pathways involved in tumor growth and angiogenesis. This makes it a potentially effective treatment for a wide range of cancers. However, one of the limitations of this compound 43-9006 is its potential toxicity, which can limit its use in certain patient populations.

将来の方向性

There are several future directions for the study of N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006. One potential area of research is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict patient response to this compound 43-9006, which could help to better personalize cancer therapy. Finally, further studies are needed to better understand the long-term effects of this compound 43-9006 on patient outcomes and quality of life.
In conclusion, this compound 43-9006 is a promising compound with significant potential for the treatment of cancer. Its ability to target multiple signaling pathways involved in tumor growth and angiogenesis makes it a potentially effective treatment for a wide range of cancers. However, further research is needed to better understand its mechanisms of action, optimize its use in clinical settings, and improve patient outcomes.

合成法

The synthesis of N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006 involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenylbutyric acid, followed by the reaction of the resulting compound with butyric anhydride. The final product is obtained through a series of purification steps, including crystallization and chromatography.

科学的研究の応用

N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several key proteins involved in tumor growth and angiogenesis, including RAF kinase and VEGFR-2. Clinical trials have demonstrated its efficacy in treating various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.

特性

分子式

C28H32N2O8S2

分子量

588.7 g/mol

IUPAC名

N-[4-[butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl]-N-(4-methoxyphenyl)sulfonylbutanamide

InChI

InChI=1S/C28H32N2O8S2/c1-5-7-27(31)29(39(33,34)25-17-13-23(37-3)14-18-25)21-9-11-22(12-10-21)30(28(32)8-6-2)40(35,36)26-19-15-24(38-4)16-20-26/h9-20H,5-8H2,1-4H3

InChIキー

RHIDSZMFJCXEPQ-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC=C(C=C1)N(C(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC

正規SMILES

CCCC(=O)N(C1=CC=C(C=C1)N(C(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。